1-(4-chlorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole
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Description
1-(4-chlorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole is a useful research compound. Its molecular formula is C19H19ClN2S and its molecular weight is 342.89. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Imidazole derivatives have been extensively studied for their corrosion inhibition properties. For instance, Ouakki et al. (2019) investigated the inhibitory action of imidazole derivatives on mild steel corrosion in a sulfuric acid medium. Their research demonstrated that these compounds offer high resistance and act as mixed-type inhibitors, with inhibition efficiencies reaching up to 96% at certain concentrations. These findings suggest the potential application of structurally similar compounds in protecting metals from corrosion in industrial settings.
Antibacterial and Antifungal Activities
Another significant application area is in the development of novel antibacterial and antifungal agents. Research by Antolini et al. (1999) on analogues of imidazole derivatives revealed that the presence of specific functional groups is crucial for activity against methicillin-resistant Staphylococcus aureus (MRSA). Such compounds could be further explored for their therapeutic potential against resistant bacterial strains.
Material Science and Surface Coatings
In the field of material science, imidazole derivatives are explored for surface coatings to protect metals. Gašparac et al. (2000) found that certain imidazole derivatives are effective corrosion inhibitors for copper, offering insights into their application in extending the life of copper-based materials and components in various industries.
Cancer Research
Imidazole derivatives also show promise in cancer research. Streciwilk et al. (2014) conducted studies on NHC–silver(I) acetate compounds derived from imidazole, showing cytotoxic activities against breast and renal cancer cell lines. This suggests a potential avenue for developing new anticancer agents based on imidazole derivatives.
Molecular Docking and Computational Chemistry
The application of imidazole derivatives extends into computational chemistry and molecular docking, where they are used to model interactions with biological molecules. Jayasheela et al. (2018) explored the vibrational activities, electronic properties, and molecular docking of a specific imidazole derivative, highlighting its potential as an anti-Candida agent. Such studies are crucial for understanding the molecular basis of drug action and for the design of new therapeutic agents.
These applications demonstrate the versatility and potential of imidazole derivatives in various scientific research fields. The ability of these compounds to inhibit corrosion, combat resistant bacteria, protect materials, and show cytotoxic activities against cancer cells underscores their importance in advancing both industrial and biomedical research.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-(4-methylphenyl)-2-propan-2-ylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2S/c1-13(2)23-19-21-12-18(15-6-4-14(3)5-7-15)22(19)17-10-8-16(20)9-11-17/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJHZQMEKZUMQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.